(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane
Overview
Description
(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrOS and a molecular weight of 289.23 g/mol. This compound is characterized by the presence of a bromine atom, two methyl groups, and an ethoxyethyl group attached to a phenyl ring, along with a sulfane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane typically involves the reaction of 4-bromo-3,5-dimethylphenol with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3,5-dimethylphenyl(2-ethoxyethyl)sulfane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: Lacks the ethoxyethyl and sulfane groups.
(4-Bromo-3,5-dimethylphenyl)methanol: Contains a hydroxyl group instead of the ethoxyethyl and sulfane groups.
(4-Bromo-3,5-dimethylphenyl)ethylamine: Contains an amine group instead of the ethoxyethyl and sulfane groups.
Uniqueness
(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane is unique due to the presence of both the ethoxyethyl and sulfane groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-5-(2-ethoxyethylsulfanyl)-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOS/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUEMIEYBSOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=CC(=C(C(=C1)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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